An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl
An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl
Foreword: The Significance of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl in Modern Drug Discovery
(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a chiral amine of significant interest in contemporary pharmaceutical research and development. Its unique structural amalgamation, featuring a constrained cyclopropyl moiety, a methoxy-substituted phenyl ring, and a chiral benzylic amine center, renders it a valuable and versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its core physicochemical properties and the analytical methodologies essential for its characterization. The strategic incorporation of the cyclopropyl group is known to enhance metabolic stability and potency in drug candidates, while the methoxyphenyl group can modulate receptor interactions and pharmacokinetic profiles. Consequently, this molecule serves as a critical intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system for the potential treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.[1] A thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure the quality, consistency, and performance of this intermediate in the synthesis of next-generation pharmaceuticals.
Chemical Identity and Molecular Structure
A precise understanding of the chemical identity of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl is the foundation for all subsequent characterization.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (1R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride | N/A |
| CAS Number | 58271-59-3 | [1][2] |
| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |
| Molecular Weight | 213.70 g/mol | [1][2] |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2CC2)N.Cl | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Storage | Room temperature, stored under an inert atmosphere | [1][2] |
Core Physicochemical Characteristics
The physicochemical properties of a pharmaceutical intermediate are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence its reactivity, solubility, and ultimately, its suitability for downstream applications.
Solubility Profile
The solubility of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl is a key factor in its handling, reaction kinetics, and purification. As a hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents.
Table 2: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrochloride salt form significantly increases aqueous solubility. |
| Methanol, Ethanol | Soluble | Polar protic solvents are effective at solvating the ionic salt. |
| Dichloromethane | Sparingly soluble | Lower polarity compared to alcohols. |
| Toluene, Hexanes | Insoluble | Non-polar solvents are unlikely to dissolve the salt. |
Experimental Protocol for Solubility Determination:
A standardized protocol for determining the equilibrium solubility of the compound is crucial for reproducibility.
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Preparation of Saturated Solutions: Add an excess amount of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl to a series of vials, each containing a known volume of the test solvent (e.g., water, methanol, ethanol).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation: Centrifuge the saturated solutions to pellet the excess solid. Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for analysis.
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Quantification: Analyze the diluted samples using a validated HPLC-UV method against a calibration curve prepared from a stock solution of known concentration.
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Calculation: Determine the solubility in mg/mL or mol/L.
Melting Point
The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
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Predicted Melting Point: While no specific experimental value is publicly available for the (R)-enantiomer hydrochloride, related compounds such as Cyclopropyl(4-methoxyphenyl)methanone have a reported melting point of 40-42 °C. It is anticipated that the hydrochloride salt of the amine will have a significantly higher melting point.
Experimental Protocol for Melting Point Determination (Capillary Method):
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Sample Preparation: Finely powder a small amount of the dry compound.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature at which the substance begins to melt and the temperature at which it is completely molten.
Acidity Constant (pKa)
The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and interaction with biological targets. The primary amine in the molecule is the key ionizable group.
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Predicted pKa: The pKa of the conjugate acid of a typical primary benzylic amine is in the range of 9-10.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Solution Preparation: Dissolve a precisely weighed amount of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl in a known volume of deionized water.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
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Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
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Predicted XlogP (for the free base): 1.5. This value suggests a moderate degree of lipophilicity. The LogD (distribution coefficient) at a given pH will be influenced by the pKa.
Experimental Protocol for LogP Determination (Shake-Flask Method):
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System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
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Partitioning: Dissolve a known amount of the compound in one of the phases and add the second phase. Shake the mixture vigorously to allow for partitioning between the two phases.
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Equilibration and Separation: Allow the phases to separate completely.
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Quantification: Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.
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Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic and Chromatographic Characterization
A suite of analytical techniques is essential for the unambiguous identification and purity assessment of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (likely two doublets), the methoxy group (a singlet), the benzylic proton (a multiplet), and the protons of the cyclopropyl ring (a complex multiplet system). The protons of the ammonium group may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, with distinct signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the carbons of the cyclopropyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
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Expected Absorptions:
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N-H stretch (amine salt): A broad band in the region of 2400-3200 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Around 3000 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O stretch (ether): A strong absorption around 1250 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion: For the free base (C₁₁H₁₅NO), the expected [M+H]⁺ ion would be at m/z 178.12.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is indispensable for determining the enantiomeric purity of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl.
Rationale for Method Development: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.
Illustrative Chiral HPLC Method:
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Column: A column with a cellulose-based chiral stationary phase (e.g., Lux Cellulose-1) is a suitable starting point.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used in normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution for basic compounds.
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Detection: UV detection at a wavelength where the 4-methoxyphenyl chromophore absorbs (e.g., 225 nm).
Experimental Protocol for Chiral Purity Analysis:
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System Suitability: Inject a solution of the racemic mixture to ensure that the two enantiomers are baseline-separated.
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Sample Analysis: Prepare a solution of (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl of known concentration and inject it into the HPLC system.
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Data Analysis: Integrate the peak areas for both the (R)- and (S)-enantiomers.
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Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Synthesis and Purification
The synthesis of enantiomerically pure (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl is a critical step in its utilization.
Enantioselective Synthesis
An enantioselective synthesis is the preferred route to obtain the desired (R)-enantiomer. A plausible synthetic approach involves the asymmetric reduction of a precursor ketone or imine.
Diagram of a Potential Synthetic Pathway:
